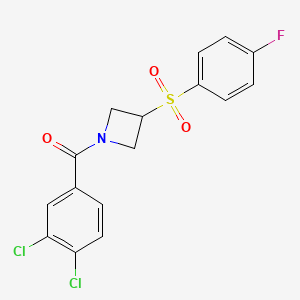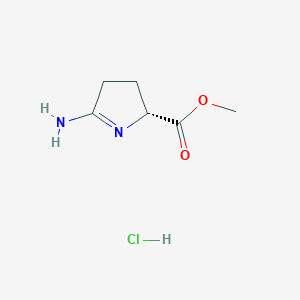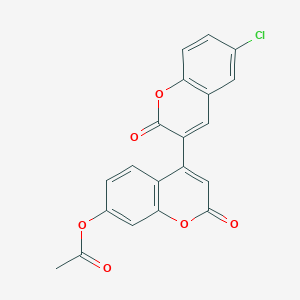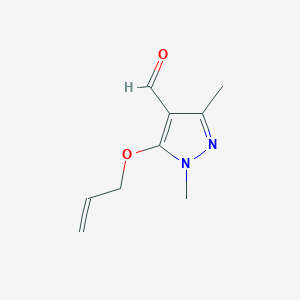
(3,4-Dichlorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
'(3,4-Dichlorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone' is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DFPAM and is synthesized through a complex process involving multiple steps. In
Scientific Research Applications
Synthesis and Reactivity
The compound's structural analogs have been a subject of study for their unique reactivity and potential applications in organic synthesis. For example, studies have explored the synthesis of related compounds through various reactions, including Michael-type nucleophilic addition and oxidative systems for functionalizing derivatives, providing insights into methodologies that might be applicable to (3,4-Dichlorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (Pouzet et al., 1998). Furthermore, the exploration of substituted azetidinones derived from related compounds has highlighted the significance of sulfonamide rings and azetidinone scaffolds in pharmaceutical chemistry, which could indicate the compound’s utility in drug design and synthesis (Jagannadham et al., 2019).
Biological Activities and Application
Compounds with similar structural features have demonstrated varied biological activities, including herbicidal, insecticidal, antimicrobial, and antifungal properties. For instance, derivatives containing arylsulfonyl moieties have shown promising biological activities, suggesting potential applications of this compound in developing new bioactive agents (Wang et al., 2015). Similarly, azetidinone-based derivatives have been evaluated for their antifungal and antimicrobial activities, underscoring the compound’s relevance in creating novel therapeutic agents (Shah et al., 2014).
Material Science and Other Applications
In material science, related compounds have been investigated for their applications in developing proton exchange membranes and other polymer-based technologies. This research indicates a potential avenue for this compound in the creation of novel materials with specific properties, such as high thermal stability and proton conductivity (Ghassemi et al., 2004).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO3S/c17-14-6-1-10(7-15(14)18)16(21)20-8-13(9-20)24(22,23)12-4-2-11(19)3-5-12/h1-7,13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJJPUCBAYAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2955502.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)


![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)

![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
